molecular formula C24H23BrClNO4 B4080816 Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride

Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride

Cat. No.: B4080816
M. Wt: 504.8 g/mol
InChI Key: QDHBSBUEBFKBBI-UHFFFAOYSA-N
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Description

Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride is a complex organic compound that features a combination of aromatic rings, a bromine atom, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a hydroxyphenyl group through a Friedel-Crafts acylation reaction. The resulting intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)propionate
  • Ethyl 2-(4-bromophenyl)acetate

Uniqueness

Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO4.ClH/c1-2-30-24(29)18-5-11-20(12-6-18)26-22(16-7-13-21(27)14-8-16)15-23(28)17-3-9-19(25)10-4-17;/h3-14,22,26-27H,2,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHBSBUEBFKBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride
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Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride
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Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride
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Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride
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Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride
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Ethyl 4-[[3-(4-bromophenyl)-1-(4-hydroxyphenyl)-3-oxopropyl]amino]benzoate;hydrochloride

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